molecular formula C10H14O B089539 2-Methyl-1-phenylpropan-2-ol CAS No. 100-86-7

2-Methyl-1-phenylpropan-2-ol

Cat. No. B089539
CAS RN: 100-86-7
M. Wt: 150.22 g/mol
InChI Key: RIWRBSMFKVOJMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Methyl-1-phenylpropan-2-ol can be synthesized through different chemical reactions, showcasing the versatility in its production methods. Notably, the enzymatic synthesis of stereoisomers of related compounds demonstrates a stereoselective approach to obtaining specific configurations of this molecule (Kihumbu et al., 2002). Additionally, asymmetric synthesis methods have shown significant potential in producing this compound with desired enantiomeric excess, highlighting the efficiency of catalytic amounts of amines in the synthesis process (Li ShengJian et al., 1993).

Molecular Structure Analysis

The conformation and molecular structure of 2-Methyl-1-phenylpropan-2-ol and its related compounds have been extensively studied, revealing insights into its stereochemistry and conformational preferences. Ab initio MO calculations have been applied to study the conformation of diastereoisomers, highlighting the importance of CH/π and OH/π hydrogen bonds in determining the molecule's structure (O. Takahashi et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 2-Methyl-1-phenylpropan-2-ol demonstrate its reactivity and the possibility of functionalizing the molecule for various applications. The study of its reactions with urea and 1-phenylpropane-1,2-dione in acid solution offers insights into the mechanisms of forming bicyclic and spiro compounds, which are crucial for understanding its chemical behavior (A. Butler et al., 1980).

Physical Properties Analysis

The physical properties of 2-Methyl-1-phenylpropan-2-ol, such as boiling point, melting point, and solubility, are key to its application in various fields. Although specific studies directly addressing these properties were not identified, the general understanding of related compounds provides a basis for inferring the physical characteristics that influence its use and handling.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for comprehensively understanding 2-Methyl-1-phenylpropan-2-ol. Research on its reactivity with different chemical groups, such as in the preparation with phase-transfer catalysts, sheds light on its versatility and potential for further functionalization (Jia Yun-hong, 2010).

Scientific Research Applications

  • Use as Flavouring in Animal Feed : This compound, along with others in its chemical group, is authorized for use as a flavouring in animal feed. It is deemed safe for several animal species at specific concentrations, with no concerns for consumers when used at the highest safe levels in feedingstuffs (Westendorf, 2012).

  • Chemical Synthesis and Catalysis : Research focused on its synthesis involves the reaction of 2-chloromethyl-2-phenylpropane and sodium hydroxide with a phase-transfer catalyst (Jia Yun-hong, 2010). Another study explored arene-catalyzed sodium reactions for its preparation, achieving high yields (Ancker & Hodgson, 1999).

  • Pharmaceutical and Biological Applications : The compound's derivatives have been investigated in various pharmaceutical contexts. For instance, N-benzylidene- and N-alkylidene acetohydrazides have been synthesized using 2-methyl-1-phenylpropan-2-ols (Mikhailovskii et al., 2020). Another study evaluated the effects of different conformers of 2-methylamino-1-phenylpropan-1-ol in complexes on their toxicity and radioprotective effects (Efimenko et al., 2009).

  • Environmental Impact and Degradation Studies : Its environmental impact and degradation have been assessed. One study predicted its safety to soil and aquatic compartments based on chemical structure (Westendorf, 2012). Another examined the kinetic and mechanistic aspects of its degradation in the troposphere (Carrasco et al., 2006).

  • Chemical Interactions and Properties : Studies also focus on understanding its chemical properties and interactions. For example, research on the conformation of chiral molecules like 2-phenylpropanal provides insights into its molecular behavior (Maris & Caminati, 2003).

Safety And Hazards

2-Methyl-1-phenylpropan-2-ol is classified as Acute Tox. 4 Oral . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-methyl-1-phenylpropan-2-ol
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InChI

InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
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InChI Key

RIWRBSMFKVOJMN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(CC1=CC=CC=C1)O
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Molecular Formula

C10H14O
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DSSTOX Substance ID

DTXSID1047601
Record name 1,1-Dimethylphenylethanol
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Molecular Weight

150.22 g/mol
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Physical Description

Colorless liquid or melt; mp = 23-25 deg C; [Alfa Aesar MSDS], Solid, Colourless to pale yellow viscous liquid or white crystalline solid; Warm, herbaceous, floral aroma
Record name 2-Methyl-1-phenyl-2-propanol
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Record name 2-Methyl-1-phenyl-2-propanol
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Record name alpha,alpha-Dimethylphenethyl alcohol
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Solubility

Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water, Soluble (in ethanol)
Record name alpha,alpha-Dimethylphenethyl alcohol
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Density

0.972-0.977
Record name alpha,alpha-Dimethylphenethyl alcohol
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Product Name

2-Methyl-1-phenylpropan-2-ol

CAS RN

100-86-7
Record name 2-Methyl-1-phenyl-2-propanol
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Record name Benzyldimethylcarbinol
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Record name 2-methyl-1-phenylpropan-2-ol
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Record name 2-Methyl-1-phenyl-2-propanol
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Melting Point

24 °C
Record name 2-Methyl-1-phenyl-2-propanol
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
… Using very limited experimental data and predictions based on chemical structure, 2-methyl-1-phenylpropan-2-ol and 2-(4methylphenyl)propan-2-ol were estimated to be safe also to …
Number of citations: 39 efsa.onlinelibrary.wiley.com
F Yu, VL Pecoraro - Polyhedron, 2013 - Elsevier
… The corresponding alcohol (2-methyl-1-phenylpropan-2-ol, MPP-ol) will be generated if heterolytic cleavage takes place, while homolytic cleavage will afford benzaldehyde, bibenzyl, …
Number of citations: 1 www.sciencedirect.com
YS Rozhkova, AA Gorbunov… - Russian journal of …, 2010 - researchgate.net
… traditional synthetic procedures for 3,4-dihydroisoquinoline derivatives involves the use as the source of carbocations of alcohols from the series of 2-methyl-1-phenylpropan-2-ol [7], 2…
Number of citations: 2 www.researchgate.net
TL Foster, JP Caradonna - Journal of the American Chemical …, 2003 - ACS Publications
… Tight coupling between MPPH O−O bond cleavage and the oxygen atom transfer process is demonstrated by quantitatively comparing the levels of 2-methyl-1-phenylpropan-2-ol with …
Number of citations: 72 pubs.acs.org
EFSA Panel on Additives and Products or … - EFSA …, 2020 - Wiley Online Library
… For the marine environment, the safe use level for 2-methyl-1-phenylpropan-2-ol [02.035], α-irone [07.011], β-damascone [07.083] and (E)-β-damascone [07.224], phenethyl isovalerate […
Number of citations: 10 efsa.onlinelibrary.wiley.com
A Orita, C Tanahashi, A Kakuda… - The Journal of Organic …, 2001 - ACS Publications
… 2-Methyl-1-phenylpropan-2-ol (22) in acetic anhydride was converted to the acetate in the presence of not only Bi(OTf) 3 but also Sc(OTf) 3 or ZnCl 2 (entries 6, 7, and 8), though …
Number of citations: 212 pubs.acs.org
S Evans, JRL Smith - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
… 2-methyl-1-phenylpropanone (1500) and the minor products (≤ [hair space] 40 turnovers) detected were benzyl alcohol, 2-methyl-1-phenylpropan-1-ol, 2-methyl-1-phenylpropan-2-ol …
Number of citations: 108 pubs.rsc.org
MR Sarkar, JHZ Lee, SG Bell - ChemBioChem, 2017 - Wiley Online Library
… A single product was generated by both the H85F and WT turnover of isobutylbenzene and isopropylbenzene, they coeluted with 2-methyl-1-phenylpropan-2-ol and 2-phenylpropan-2-…
T Tokuyasu, S Kunikawa, KJ McCullough… - The Journal of …, 2005 - ACS Publications
… After treatment of a mixture of triethylsilyl peroxides 36 and 37 with HCl in MeOH, 2-methyl-1-phenylpropan-2-ol was obtained as an additional product. Moreover, 1 H NMR …
Number of citations: 103 pubs.acs.org
H Sharghi, M Jokar… - Advanced Synthesis & …, 2011 - Wiley Online Library
Iron‐doped single‐walled carbon nanotubes (Fe/SWCNTs) represent an efficient and new heterogeneous reusable catalyst for the acylation of a variety of alcohols, phenols, carboxylic …
Number of citations: 30 onlinelibrary.wiley.com

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